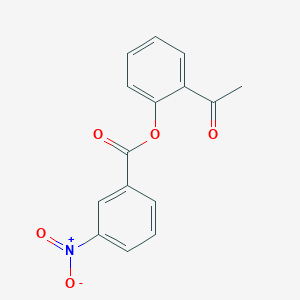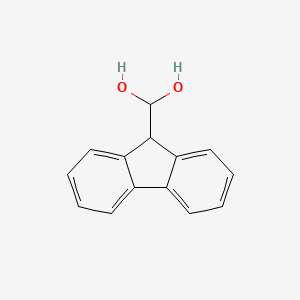
(9H-Fluoren-9-YL)methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methanediol is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene moiety. This compound is characterized by the presence of a methanediol group attached to the fluorene structure, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methanediol typically involves the reaction of fluorene with formaldehyde under acidic or basic conditions. One common method is the condensation reaction between fluorene and formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the methanediol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the methanediol group to a methylene group.
Substitution: The methanediol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives with a methylene group.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methanediol involves its interaction with various molecular targets and pathways. The methanediol group can undergo chemical transformations that enable the compound to participate in different reactions. For example, in biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound of (9H-Fluoren-9-yl)methanediol, lacking the methanediol group.
Fluorenone: An oxidized derivative of fluorene.
Fluorenylmethanol: A related compound with a methanol group instead of a methanediol group.
Uniqueness
This compound is unique due to the presence of the methanediol group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Eigenschaften
CAS-Nummer |
111916-36-0 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethanediol |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-16H |
InChI-Schlüssel |
LVZYPEPMDHCLKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


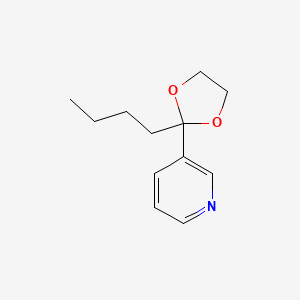

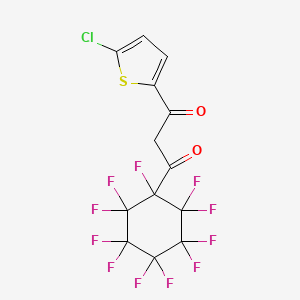
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
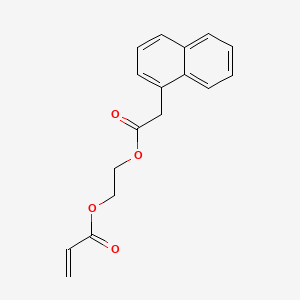
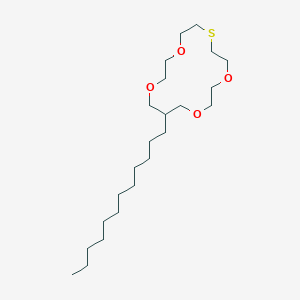
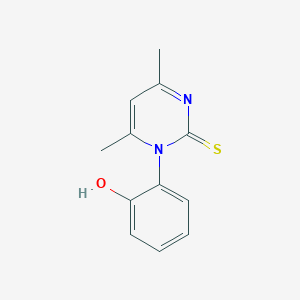
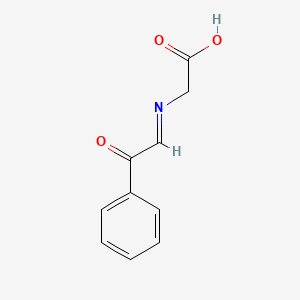
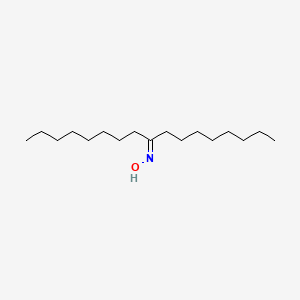
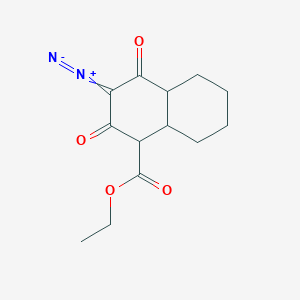
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
